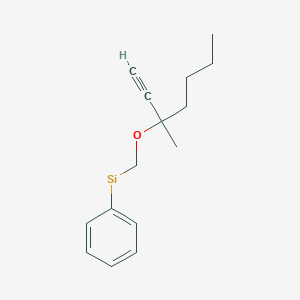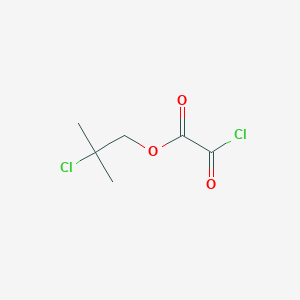
2-Chloro-2-methylpropyl chloro(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methylpropyl chloro(oxo)acetate is an organic compound with the molecular formula C6H10Cl2O3 It is a derivative of chloroacetate and is characterized by the presence of both chloro and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl chloro(oxo)acetate typically involves the reaction of 2-chloro-2-methylpropanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Chloro-2-methylpropanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methylpropyl chloro(oxo)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or ethers.
Hydrolysis: Products are 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: Products include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-2-methylpropyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methylpropyl chloro(oxo)acetate involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but lacks the 2-chloro-2-methylpropyl group.
Ethyl chlorooxoacetate: Similar in structure but has an ethyl group instead of the 2-chloro-2-methylpropyl group.
2-Chloro-2-methylpropyl acetate: Similar but lacks the oxo group.
Uniqueness
2-Chloro-2-methylpropyl chloro(oxo)acetate is unique due to the presence of both chloro and oxo functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propiedades
Número CAS |
90817-29-1 |
|---|---|
Fórmula molecular |
C6H8Cl2O3 |
Peso molecular |
199.03 g/mol |
Nombre IUPAC |
(2-chloro-2-methylpropyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H8Cl2O3/c1-6(2,8)3-11-5(10)4(7)9/h3H2,1-2H3 |
Clave InChI |
YAJSCDGWZNODSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


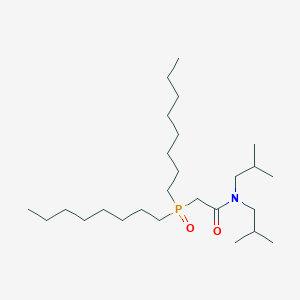
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
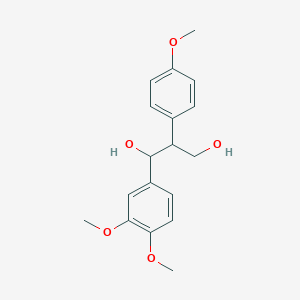
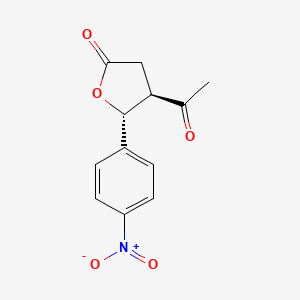
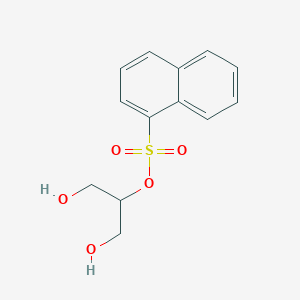
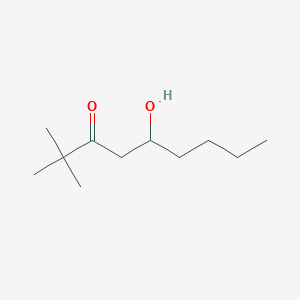
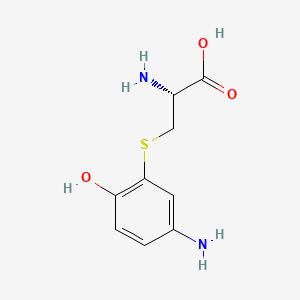
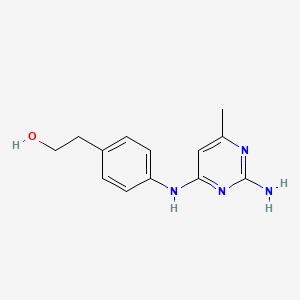
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
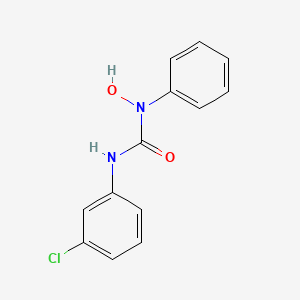
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)

![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)
